2-(3-Formylphenyl)acetic acid
Overview
Description
“2-(3-Formylphenyl)acetic acid” is a chemical compound with the molecular formula C9H8O3 and a molecular weight of 164.16 . It is a white to off-white solid .
Synthesis Analysis
The synthesis of “this compound” involves a reaction with N-Bromosuccinimide in chloroform for 8 hours under reflux conditions . The solvent is then removed in vacuo. The residue is dissolved in ethanol and water, and hexamethylenetetramine is added. The mixture is heated to reflux for 4 hours. Concentrated HCl is added cautiously to the mixture at reflux. The mixture is heated to reflux for 30 minutes and then allowed to cool. Water and DCM are added and the organic phase is passed through a hydrophobic frit and the solvent is removed in vacuo. The residue is taken up into saturated aqueous sodium bicarbonate solution, and washed with DCM .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8O3/c10-6-8-3-1-2-7 (4-8)5-9 (11)12/h1-4,6H,5H2, (H,11,12)
. This indicates the presence of a formyl group (-CHO) and an acetic acid group (-COOH) on the phenyl ring.
Physical and Chemical Properties Analysis
“this compound” is a white to off-white solid . It has a molecular weight of 164.16 . The compound is soluble in water .
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
2-(3-Formylphenyl)acetic acid is used in the synthesis of various derivatives with potential antimicrobial applications. For example, a series of 1,3,4-thiadiazole derivatives of a related compound, 2-(4-formyl-2-methoxyphenoxy) acetic acid, have been synthesized and evaluated for their antimicrobial activities against several strains of microbes, showing significant activity (Noolvi et al., 2016).
Novel Compound Synthesis
This compound serves as a precursor in the synthesis of novel chemical compounds. For instance, a study describes its use in a three-component, intramolecular Ugi reaction to produce unique indoloketopiperazine derivatives (Ghandi et al., 2012).
Chemical Transformation Studies
The compound plays a role in studies exploring chemical transformations. In an older study, o-formylphenylacetic acid was partially dehydrated to benzopyran-3-one, providing insights into chemical processes and transformations (Holland & Jones, 1970).
Photochemical Vapor Generation
This compound is involved in studies related to photochemical vapor generation. A study on the generation of volatile iron compounds using low molecular weight organic acids like formic, acetic, or propionic acid under UV exposure highlights its potential role in sample introduction methods (Zheng et al., 2010).
Solid-State Characterization in Pharmaceutical Compounds
The compound is relevant in the solid-state characterization of pharmaceutical compounds. For example, research on polymorph screening of a dimorphic pharmaceutical compound involving a related compound, [4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl] acetic acid, provides valuable insights into the selection and development of drug polymorphs (Katrincic et al., 2009).
Conversion of Biomass into Useful Chemicals
It also finds application in the conversion of biomass into useful chemicals. A study on converting wheat straw into formic acid using a NaVO3–H2SO4 aqueous solution with molecular oxygen is an example of its use in green chemistry (Niu et al., 2015).
Food Preservation and Microbial Toxicity
Research on the action of acetic acid on food spoilage microorganisms highlights the importance of related organic acids in food preservation and understanding microbial toxicity (Levine & Fellers, 1940).
Atmospheric Chemistry Studies
The compound is relevant in atmospheric chemistry studies. Research on the chemistry of formic and acetic acids in aerosols in Beijing provides insights into environmental science and pollution studies (Wang et al., 2007).
Semiconductor Surface Chemistry
Its role in semiconductor surface chemistry is also noteworthy. A study on the reactions of acetic acid, acetic-d3 acid-d, and formic acid with the Ge(100)-2 x 1 surface, using techniques like Fourier transform infrared spectroscopy, sheds light on its potential in semiconductor applications (Filler et al., 2006).
Solar Energy Applications
This compound is relevant in solar energy applications. Research on the formation of high carbohydrate and acylation condensed lignin from formic acid-acetic acid-H2O biorefinery of corn stalk rind explores its potential in renewable energy and material science (Ma et al., 2021).
Safety and Hazards
The safety information for “2-(3-Formylphenyl)acetic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The recommended precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
2-(3-formylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4,6H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAJOXWTCPIEQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34956-29-1 | |
Record name | 2-(3-formylphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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